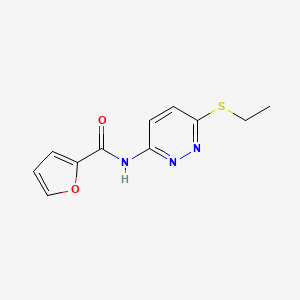

N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide” is a chemical compound that belongs to the class of organic compounds known as carboxamides . Carboxamides are organic compounds containing a functional group called the carboxamide group. The structure of this compound suggests that it might have interesting biological activities, similar to other compounds with pyridazin and furan rings .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate furan-2-carboxylic acid derivative with a suitable 6-(ethylthio)pyridazin-3-amine . The exact conditions would depend on the specific reactivity of the starting materials .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a pyridazine ring, and a carboxamide group. The ethylthio group at the 6-position of the pyridazine ring could potentially influence the electronic properties of the molecule .Chemical Reactions Analysis

As an organic compound, “N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide” would be expected to undergo various chemical reactions characteristic of its functional groups. For example, the carboxamide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxamide group could influence its solubility in different solvents .Aplicaciones Científicas De Investigación

Medicinal Chemistry

c-Met Inhibition: The compound’s structure has been associated with potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition. Notably, clinical candidate Savolitinib contains a similar heterocyclic nucleus (Figure A).

Neuropharmacology

GABA A Modulation: Structures containing this heterocyclic nucleus have demonstrated GABA A allosteric modulating activity (Figure B).

Materials Science

Polymer Components for Solar Cells: Researchers have incorporated these heterocycles into polymers for use in solar cells (Figure C).

Enzyme Inhibition

BACE-1 Inhibition: The compound has shown inhibition of (\beta)-secretase 1 (BACE-1) (Figure D).

!Figure 1

Figure 1. Structures of 1,2,3-triazole-fused pyrazines and pyridazines: 1H-1,2,3-triazolo [4,5-b]pyrazine (2); 1H-1,2,3-triazolo [4,5-c]pyridazine (4); 1H-1,2,3-triazolo [4,5-d]pyridazine (6); 1,2,3-triazolo [1,5-a]pyrazine (8); 1,2,3-triazolo [1,5-b]pyridazine (10); common precursors 1, 3, 5, 7, 9 .

For more in-depth information, you can refer to the full article on the synthesis and applications of 1,2,3-triazole-fused pyrazines and pyridazines here.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds containing furan and pyridazine rings, which are present in this compound, have been reported to exhibit a wide range of pharmacological activities .

Mode of Action

Furan-containing compounds are known to interact with various biological targets, leading to a range of therapeutic effects . Similarly, pyridazine derivatives have been shown to interact with a variety of biological targets, leading to diverse physiological effects .

Biochemical Pathways

Furan and pyridazine derivatives have been reported to affect a variety of biochemical pathways, leading to their diverse pharmacological activities .

Result of Action

Furan and pyridazine derivatives have been reported to exhibit a wide range of therapeutic effects, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer activities .

Propiedades

IUPAC Name |

N-(6-ethylsulfanylpyridazin-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-17-10-6-5-9(13-14-10)12-11(15)8-4-3-7-16-8/h3-7H,2H2,1H3,(H,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLFIFIZQIHFJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(C=C1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-(ethylthio)pyridazin-3-yl)furan-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2754908.png)

![2-Chloro-1-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2754916.png)

![2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754917.png)

![N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2754918.png)

![N-(tert-butyl)-2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2754919.png)

![3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione](/img/structure/B2754920.png)

![4-{[(1-Cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2754926.png)

![(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2754928.png)